1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

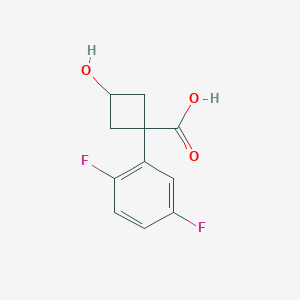

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a hydroxyl group at the 3-position and a 2,5-difluorophenyl substituent. The cyclobutane ring introduces strain, which may influence conformational stability and binding interactions, while the fluorine atoms enhance metabolic stability and modulate electronic properties.

Properties

Molecular Formula |

C11H10F2O3 |

|---|---|

Molecular Weight |

228.19 g/mol |

IUPAC Name |

1-(2,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H10F2O3/c12-6-1-2-9(13)8(3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |

InChI Key |

VFLIKBKZUZSUMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=C(C=CC(=C2)F)F)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized via a multi-step process starting from commercially available precursors.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The specific pathways affected depend on the biological context, but may include pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between the target compound and analogs from recent literature:

Key Observations:

- Cyclobutane vs. However, the fused pyrrolidine system in introduces additional conformational constraints.

- Fluorination Patterns : The 2,5-difluorophenyl group in the target compound differs from the 3-bromophenyl () and 2,3-difluorophenyl () substituents. Fluorine at the 2- and 5-positions may alter electronic effects (e.g., inductive withdrawal) compared to ortho/meta substitution in .

- Functional Groups : The hydroxyl and carboxylic acid groups in the target compound enhance hydrophilicity compared to the amide in , which may influence solubility and bioavailability.

Table: Comparative Physicochemical Properties

Biological Activity

1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a synthetic compound notable for its unique cyclobutane structure, which features a carboxylic acid and hydroxy group. This compound's molecular formula is CHFO, with a molecular weight of approximately 228.19 g/mol. The presence of difluorophenyl substituents suggests potential biological activities, particularly in pharmacology.

Pharmacological Potential

Research indicates that this compound may interact with various biological pathways, including:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Studies

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following pathways have been proposed:

- Regulation of Lipid Metabolism: The compound may influence lipid metabolism by modulating enzyme activity related to fatty acid synthesis and breakdown.

- Reduction of Inflammation: By inhibiting specific enzymes like phospholipase A2, the compound could reduce the production of pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.